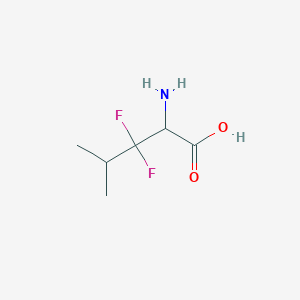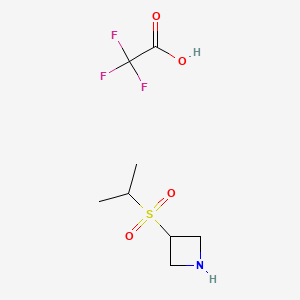
3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential in advancing various fields of study.
Preparation Methods
The synthesis of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves several steps. One common method is the ring-opening polymerization of azetidine monomers. This process can be carried out using cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polyamines and other complex molecules. In biology, it has potential applications in the development of antibacterial and antimicrobial coatings. In medicine, it is being explored for its potential use in non-viral gene transfection. Additionally, it has industrial applications in CO2 adsorption and materials templating .
Mechanism of Action
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves its ability to undergo ring-opening polymerization. This process allows it to form polyamines with various structures, which can interact with molecular targets and pathways in different ways. The specific molecular targets and pathways involved depend on the application and the specific structure of the polyamines formed .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H14F3NO4S |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
3-propan-2-ylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-5(2)10(8,9)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
InChI Key |
QFKRBQJUKDZHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


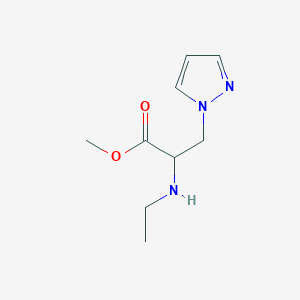


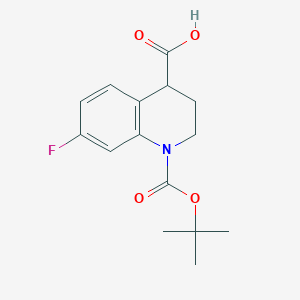
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)

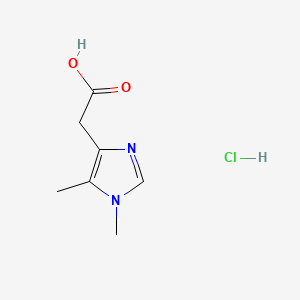
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)

![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
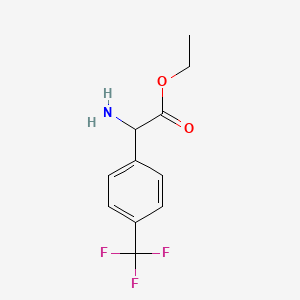
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
